

An In-depth Technical Guide to Methyl 2-isopropoxy-4-methoxybenzoate

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Compound of Interest

Compound Name: *Methyl 2-isopropoxy-4-methoxybenzoate*

CAS No.: 117401-87-3

Cat. No.: B178986

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Introduction

Methyl 2-isopropoxy-4-methoxybenzoate is a substituted aromatic ester with potential applications in medicinal chemistry and materials science. Its structure, featuring a strategically positioned isopropoxy group, offers a unique modulation of lipophilicity and steric hindrance compared to simpler methoxy or ethoxy analogs. This can be a valuable attribute in the design of novel therapeutic agents, particularly in fields such as kinase inhibitor development where fine-tuning physicochemical properties is crucial for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile. This guide provides a comprehensive overview of the proposed synthesis, predicted physicochemical properties, and potential applications of **Methyl 2-isopropoxy-4-methoxybenzoate**, designed for researchers and professionals in drug development and organic synthesis.

IUPAC Naming and Structural Elucidation

The formal IUPAC name for the compound is **methyl 2-isopropoxy-4-methoxybenzoate**. This name is derived from the parent molecule, benzoic acid, with the following substitutions:

- A methoxy group (-OCH₃) at the 4-position of the benzene ring.
- An isopropoxy group (-OCH(CH₃)₂) at the 2-position of the benzene ring.
- The carboxylic acid is esterified with a methyl group.

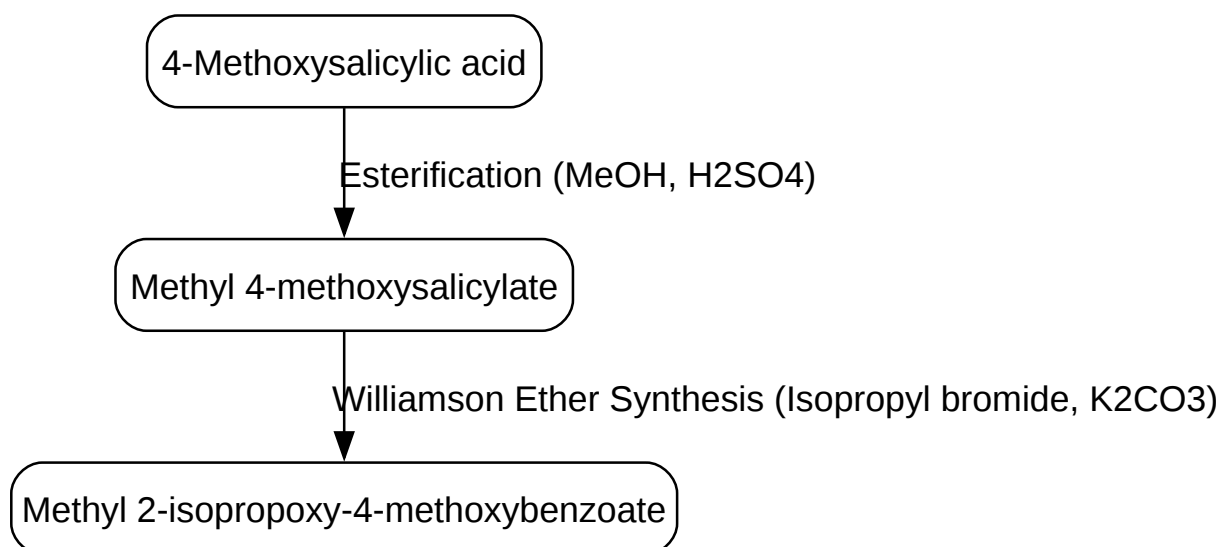
The structure is as follows:

Caption: Chemical structure of **methyl 2-isopropoxy-4-methoxybenzoate**.

Proposed Synthesis Pathway

The synthesis of **Methyl 2-isopropoxy-4-methoxybenzoate** can be approached through a multi-step process starting from commercially available precursors. A plausible route involves the selective alkylation of a suitably protected dihydroxybenzoic acid derivative, followed by esterification.

Workflow for the Synthesis of Methyl 2-isopropoxy-4-methoxybenzoate



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Caption: Proposed synthetic workflow.

Experimental Protocol

Step 1: Esterification of 4-Methoxysalicylic acid to Methyl 4-methoxysalicylate

This procedure is adapted from standard esterification protocols for substituted benzoic acids.

[1]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, suspend 4-methoxysalicylic acid (1.0 eq.) in methanol (10-15 volumes).
- **Catalyst Addition:** Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
- **Work-up:** After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the product with ethyl acetate (3 x 20 mL).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, Methyl 4-methoxysalicylate, can be purified by recrystallization or column chromatography.

Step 2: Williamson Ether Synthesis to Yield **Methyl 2-isopropoxy-4-methoxybenzoate**

This step utilizes the Williamson ether synthesis to introduce the isopropoxy group.

- **Reaction Setup:** To a solution of Methyl 4-methoxysalicylate (1.0 eq.) in anhydrous acetone or DMF, add potassium carbonate (K_2CO_3 , 2.0 eq.) and isopropyl bromide (1.5 eq.).
- **Reaction Conditions:** Stir the mixture vigorously at 60-80 °C overnight.

- **Monitoring:** Monitor the reaction by TLC for the consumption of the starting material.
- **Work-up:** Once the reaction is complete, cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
- **Extraction:** Dissolve the residue in ethyl acetate and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product, **Methyl 2-isopropoxy-4-methoxybenzoate**, can be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Data (Predicted)

The following table summarizes the predicted physicochemical properties and key spectroscopic features of **Methyl 2-isopropoxy-4-methoxybenzoate**. These predictions are based on the compound's structure and data from analogous molecules.

Property	Predicted Value
Molecular Formula	C ₁₂ H ₁₆ O ₄
Molecular Weight	224.25 g/mol
Appearance	Colorless oil or low-melting solid
Boiling Point	> 250 °C (estimated)
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc)
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.8-7.9 (d, 1H), 6.4-6.5 (dd, 1H), 6.3-6.4 (d, 1H), 4.5-4.6 (sept, 1H), 3.85 (s, 3H), 3.80 (s, 3H), 1.3-1.4 (d, 6H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 166-167, 163-164, 159-160, 133-134, 105-106, 98-99, 71-72, 55-56, 51-52, 21-22
IR (KBr, cm ⁻¹)	~2980 (C-H), ~1720 (C=O, ester), ~1610, 1500 (C=C, aromatic), ~1250, 1040 (C-O)

Potential Applications in Drug Development

Substituted benzoates are versatile scaffolds in medicinal chemistry. The unique combination of isopropoxy and methoxy groups in **Methyl 2-isopropoxy-4-methoxybenzoate** makes it an interesting candidate for several applications:

- **Kinase Inhibitors:** The 4-aminobenzoic acid scaffold, a close analog, is a common feature in many kinase inhibitors. The isopropoxy group can provide increased lipophilicity, potentially improving cell permeability and influencing the ADME profile of a drug candidate.
- **Intermediate for Heterocycle Synthesis:** The functional groups on **Methyl 2-isopropoxy-4-methoxybenzoate** can be further modified to synthesize more complex heterocyclic systems like quinazolinones and benzoxazinones, which are known to possess a broad range of biological activities.^[2]
- **Structure-Activity Relationship (SAR) Studies:** This compound can be a valuable tool in SAR studies. By keeping the core scaffold constant and modifying the ester or introducing other functional groups, researchers can systematically investigate the interactions of derivatives with biological targets.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling **Methyl 2-isopropoxy-4-methoxybenzoate** and its precursors. It is recommended to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheets (SDS) of the starting materials and analogous compounds.^{[3][4][5][6][7]}

Conclusion

Methyl 2-isopropoxy-4-methoxybenzoate represents a promising, yet underexplored, chemical entity for researchers in organic synthesis and drug discovery. This guide provides a foundational framework for its synthesis and characterization based on established chemical principles and data from structurally related compounds. The unique substitution pattern of this molecule offers intriguing possibilities for the development of novel compounds with tailored physicochemical and biological properties.

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